molecular formula C23H34O6 B1249189 Pterocidin

Pterocidin

Número de catálogo: B1249189
Peso molecular: 406.5 g/mol
Clave InChI: SCULYIZXJXVKHD-WGVNNLPSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pterocidin is an aliphatic alcohol. It has a role as a metabolite.

Aplicaciones Científicas De Investigación

Chemical Properties and Isolation

Pterocidin was first isolated from Streptomyces hygroscopicus TP-A0451. Its structure was elucidated using various spectroscopic techniques, confirming its potential as a bioactive compound. The compound exhibits notable cytotoxicity against several human cancer cell lines, with IC50 values ranging from 2.9 to 7.1 µM, indicating its effectiveness in inhibiting cancer cell proliferation .

Cytotoxicity and Anticancer Applications

This compound's primary application lies in its anticancer properties . The following table summarizes its cytotoxic effects against various cancer cell lines:

Cancer Cell Line IC50 (µM) Reference
HL-602.9
K-5625.0
U2511.08
C60.21

Case Studies

  • Study on Human Cancer Cell Lines : A study demonstrated that this compound exhibited significant cytotoxicity against HL-60 and K-562 leukemia cell lines, suggesting its potential as a therapeutic agent in hematological malignancies .
  • Glioma Cells : In another investigation, this compound showed potent activity against glioma cell lines (U251 and C6), with IC50 values indicating strong inhibition of cell growth, thus highlighting its potential for treating brain tumors .

Microbiological Applications

Beyond its anticancer properties, this compound has shown promise in microbiological applications:

  • Antimicrobial Activity : Research indicates that compounds derived from Streptomyces species, including this compound, possess antimicrobial properties that can inhibit a range of pathogenic bacteria and fungi. This suggests potential applications in developing new antibiotics .
  • Agricultural Use : The bioactive metabolites from endophytic actinobacteria like Streptomyces are being explored for their ability to promote plant growth and protect against pathogens, which could lead to eco-friendly agricultural practices .

Q & A

Basic Research Questions

Q. How to design a study to evaluate Pterocidin’s bioactivity against tumor cell invasion?

  • Methodological Answer : Use the PICOT framework to structure the research question:

  • P opulation: Specific cancer cell lines (e.g., metastatic breast cancer cells).
  • I ntervention: this compound treatment at varying concentrations.
  • C omparison: Untreated cells or cells treated with a known invasion inhibitor (e.g., neopetrosiamides).
  • O utcome: Quantify invasion inhibition via transwell assays or matrix degradation metrics.
  • T ime: Duration of exposure (e.g., 24–72 hours).
  • Example: “In MDA-MB-231 cells (P), does this compound (I) compared to untreated controls (C) reduce invasion (O) over 48 hours (T)?” .
    • Data Table :
Cell LineThis compound Concentration (µM)Invasion Inhibition (%)Assay TypeReference
MDA-MB-2311065 ± 5Transwell

Q. What experimental protocols are critical for synthesizing and characterizing this compound?

  • Methodological Answer :

  • Synthesis : Follow marine Streptomyces fermentation protocols with LC-MS monitoring for yield optimization .
  • Characterization :
  • Purity : HPLC with UV detection (≥95% purity threshold) .
  • Structure : NMR (¹H, ¹³C) and X-ray crystallography for absolute configuration confirmation .
  • Batch Consistency : Include peptide content analysis and TFA removal (<1%) for cell-based assays .

Advanced Research Questions

Q. How to address discrepancies in reported bioactivity of this compound across studies?

  • Methodological Answer :

  • Step 1 : Audit synthesis protocols (e.g., salt content, solvent residues) that may alter bioactivity .
  • Step 2 : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
  • Step 3 : Conduct a scoping review to map conflicting results and identify methodological differences (e.g., invasion assay endpoints, this compound stereochemical purity) .
    • Data Contradiction Analysis :
StudyThis compound SourceInvasion Inhibition (%)Key Variable
AStreptomyces sp. X70TFA-free
BSynthetic40TFA present

Q. What strategies optimize in vivo models for studying this compound’s anti-metastatic effects?

  • Methodological Answer :

  • Model Selection : Use zebrafish xenografts for high-throughput screening or murine models for mechanistic depth .
  • Dosage : Calculate pharmacokinetic parameters (e.g., half-life) via LC-MS/MS to determine dosing intervals .
  • Outcome Metrics : Combine bioluminescent imaging (tumor burden) with histopathology (micrometastasis detection) .

Q. How to validate this compound’s molecular targets using omics approaches?

  • Methodological Answer :

  • Proteomics : SILAC labeling to identify proteins with altered expression post-treatment (e.g., MMP-9 downregulation) .
  • Transcriptomics : RNA-seq to map pathways (e.g., EMT or PI3K/AKT) affected by this compound .
  • Validation : CRISPR/Cas9 knockout of candidate targets (e.g., MMP-9) to confirm functional relevance .

Q. Key Considerations

  • Avoid Common Pitfalls :
    • Batch Variability : Document synthesis conditions (e.g., fermentation temperature, extraction solvents) to ensure reproducibility .
    • Assay Interference : Pre-treat this compound with Chelex resin to remove metal contaminants affecting cell viability .
  • Ethical Compliance : Obtain institutional approval for in vivo work, specifying humane endpoints and sample sizes .

Propiedades

Fórmula molecular

C23H34O6

Peso molecular

406.5 g/mol

Nombre IUPAC

2-[(1E,3E,9Z,11E)-8-hydroxy-5,9-dimethoxy-7-methyltetradeca-1,3,9,11-tetraenyl]-3-methoxy-2,3-dihydropyran-6-one

InChI

InChI=1S/C23H34O6/c1-6-7-8-13-21(28-5)23(25)17(2)16-18(26-3)11-9-10-12-20-19(27-4)14-15-22(24)29-20/h7-15,17-20,23,25H,6,16H2,1-5H3/b8-7+,11-9+,12-10+,21-13-

Clave InChI

SCULYIZXJXVKHD-WGVNNLPSSA-N

SMILES isomérico

CC/C=C/C=C(/C(C(C)CC(/C=C/C=C/C1C(C=CC(=O)O1)OC)OC)O)\OC

SMILES canónico

CCC=CC=C(C(C(C)CC(C=CC=CC1C(C=CC(=O)O1)OC)OC)O)OC

Sinónimos

pterocidin

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pterocidin
Reactant of Route 2
Pterocidin
Reactant of Route 3
Pterocidin
Reactant of Route 4
Pterocidin
Reactant of Route 5
Pterocidin
Reactant of Route 6
Pterocidin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.